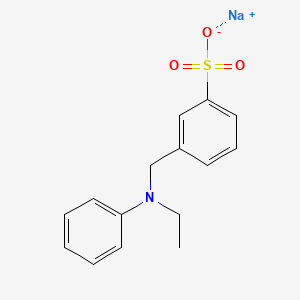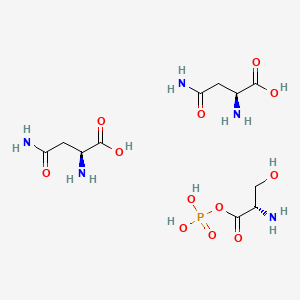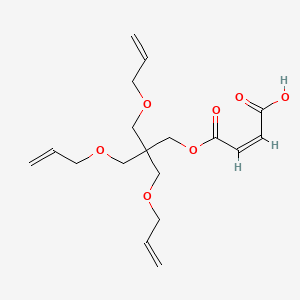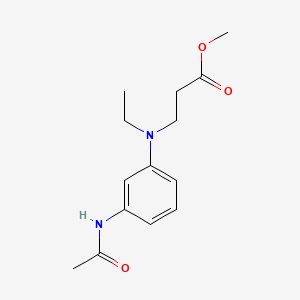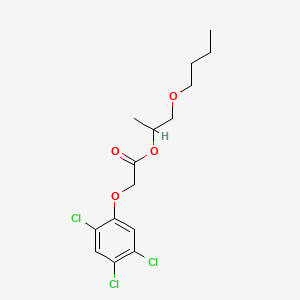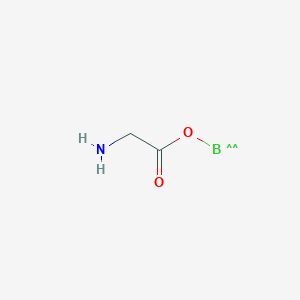
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt: is a chemical compound with a complex structure that includes an imidazolidinedione core, diphenyl groups, and a sulfooxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt typically involves multiple steps:
Formation of the Imidazolidinedione Core: This step involves the reaction of urea with an appropriate diketone under acidic or basic conditions to form the imidazolidinedione ring.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazolidinedione core in the presence of a Lewis acid catalyst.
Attachment of the Sulfooxy Methyl Group: This step involves the reaction of the imidazolidinedione derivative with a sulfonating agent, such as chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfone derivatives.
Reduction: The imidazolidinedione ring can be reduced under specific conditions to form imidazolidine derivatives.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinedione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-: Similar structure but with a methyl group instead of the sulfooxy methyl group.
2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-: Similar structure but with a phosphonooxy group instead of the sulfooxy group.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-3-((sulfooxy)methyl)-, monopotassiumsalt is unique due to the presence of the sulfooxy methyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
85643-18-1 |
|---|---|
Formule moléculaire |
C16H13KN2O6S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
potassium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl sulfate |
InChI |
InChI=1S/C16H14N2O6S.K/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H,21,22,23);/q;+1/p-1 |
Clé InChI |
MSSCSSVIPDWNSN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COS(=O)(=O)[O-])C3=CC=CC=C3.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






